Compound Description: This series of compounds incorporates a benzothiazole moiety linked to the pyrazole ring through a methylene linker. These compounds exhibited potent antibacterial and antifungal activities. Specifically, analogues 5a, 5b, 5d, 5e, 5f, and 5g displayed significant antibacterial activity, while 5a, 5e, 5f, and 5g showed potent antifungal action. []
Relevance: These compounds share the core 1-(1,3-thiazol-2-yl)-1H-pyrazole structure with the target compound but possess additional substitutions, including a phenyl ring at the 3-position of the pyrazole ring and a substituted benzothiazole moiety attached through a methylene linker at the 4-amino group of the target compound. This highlights the potential of modifying the core structure of 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine to enhance its biological activity. []
Compound Description: This chalcone derivative contains both a thiazole and a pyrazole ring in its structure. []
Relevance: This compound shares the 1-(1,3-thiazol-2-yl)-1H-pyrazole core structure with the target compound, 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. The presence of the chalcone moiety highlights a possible direction for structural modification. []
Compound Description: This group of compounds features a benzoxazole moiety connected to the pyrazole ring. These derivatives exhibited promising antitumor and antibacterial activities. []
Relevance: While these compounds do not directly contain the 1,3-thiazole ring present in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, they highlight the significance of incorporating heterocyclic moieties like benzoxazole to the pyrazole ring for achieving desired biological activities. []
Compound Description: This compound integrates thiazole, pyrazoline, and propoxybenzylidene moieties within its structure. Computational studies, including Density Functional Theory (DFT) calculations, were performed to explore its molecular structure, electronic properties, and vibrational spectra. The compound displayed potential inhibitory activity against the Pim-1 kinase cancer protein in molecular docking studies. []
Relevance: This compound features the 1-(1,3-thiazol-2-yl)-pyrazole motif, directly relating it to 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. The presence of diverse substitutions emphasizes the adaptability of this core structure for exploring various biological activities, such as anticancer properties. []
Compound Description: This series of compounds features a thiazole ring linked to a pyrazolone ring via a hydrazine linker. These compounds were synthesized and evaluated for their antimicrobial activity. Notably, compounds TZP4 g and TZP4 h exhibited significant activity against Bacillus subtilis and Aspergillus niger. []
Relevance: While not directly containing the 1H-pyrazol-4-amine moiety, these compounds highlight the importance of the 1,3-thiazole and pyrazole rings as pharmacophores with potential antimicrobial activities. This suggests that exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure could lead to compounds with potent antimicrobial properties. []
Compound Description: This molecule comprises a thiazole ring linked to a pyrazoline ring. Density Functional Theory (DFT) calculations were employed to investigate its spectroscopic characteristics, including FTIR and FT-Raman spectra. The compound demonstrated potential binding affinity for the Parathyroid hormone secretion stimulant protein and neuropeptide protein in molecular docking studies. []
Relevance: Sharing the 1-(1,3-thiazol-2-yl)-pyrazole motif with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, this compound reinforces the versatility of this core structure for biological activity. The inclusion of chlorine and propan-2-yl substituents further underscores the potential for modifying this scaffold to target specific biological pathways. []
Compound Description: This compound incorporates thiazole, pyrazoline, and triazole rings within its structure. X-ray crystallography was used to determine its crystal structure. []
Relevance: This compound contains the 1-(1,3-thiazol-2-yl)-pyrazole unit also present in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. The presence of halogenated phenyl rings and a triazole ring highlights the possibilities for structural diversification around the core structure, potentially leading to compounds with unique properties. []
Compound Description: This compound is a diaryl ether heterocyclic sulfonamide that acts as a potent and subtype-selective inhibitor of NaV1.7, a sodium channel. It is recognized as the first subtype-selective NaV1.7 inhibitor clinical candidate and exhibits binding affinity to the voltage-sensing domain. []
Relevance: Although this compound does not directly contain the 1-(1,3-thiazol-2-yl)-pyrazole moiety, it is included due to its potent and selective NaV1.7 inhibitory activity. This compound showcases the potential of heterocyclic sulfonamides, specifically those containing thiazole and pyrazole rings, as valuable scaffolds for developing new therapeutic agents targeting ion channels. The structural similarities suggest that exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure, such as incorporating sulfonamide groups, could lead to compounds with intriguing biological activities. []
Compound Description: This compound integrates benzodioxole, thiazole, pyrazoline, and pyrazine rings within its structure. It was synthesized via microwave irradiation and structurally characterized by NMR, IR, and LCMS. []
Relevance: This compound shares the 1-(1,3-thiazol-2-yl)-pyrazole structural motif with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. The presence of a benzodioxole ring and a pyrazine ring showcases the potential for structural modifications and the introduction of various heterocyclic systems around the core structure to explore a wider range of biological activities. []
Compound Description: This compound incorporates thiazole, pyrazoline, and acetamide moieties within its structure. []
Relevance: This compound contains the 1-(1,3-thiazol-2-yl)-pyrazoline core, linking it to 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. This emphasizes the versatility of this core structure and suggests that further modifications, such as incorporating acetamide moieties, could lead to derivatives with different biological profiles. []
Cu(II) Complexes with 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide (DPPMHC)
Compound Description: These complexes feature a 1,3-diphenyl-1H-pyrazole moiety linked to a hydrazinecarbothioamide group, which acts as a chelating ligand for the Cu(II) ion. These complexes demonstrated notable DNA binding affinity and antioxidant activity. []
Relevance: Despite the absence of a 1,3-thiazole ring, the presence of the 1,3-diphenyl-1H-pyrazole moiety connects these complexes to 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. This connection highlights the potential of the pyrazole ring as a pharmacophore for interacting with biological targets, and suggests that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure could yield compounds with valuable biological properties, including DNA binding and antioxidant activities. []
Compound Description: This series of compounds comprises thiazole, pyrazole, and quinolinone moieties within their structures. Their synthesis involved a one-pot multicomponent reaction, highlighting an efficient synthetic approach for these complex molecules. []
Relevance: While lacking the 1H-pyrazol-4-amine moiety, these compounds share the 1,3-diphenyl-1H-pyrazole and thiazole rings with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. This structural similarity emphasizes the significance of these rings in medicinal chemistry and suggests that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core could lead to compounds with diverse biological activities. []
Compound Description: This compound features a 1,3-diphenyl-1H-pyrazole moiety linked to a diketone group. []
Relevance: This compound contains the 1,3-diphenyl-1H-pyrazole moiety present in the target compound, 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, indicating a potential for diverse chemical transformations and modifications around the core structure. []
N-Heterocycles Derived from 2-((1,3-Diphenyl-1H-Pyrazol-4-yl)methylene)malonyl Diisothiocyanate
Compound Description: This series of compounds includes various heterocyclic systems incorporating a 1,3-diphenyl-1H-pyrazole moiety linked to a malonyl diisothiocyanate group. These compounds exhibited significant insecticidal activity against P. interpunctella and Nilaparvata lugens. Notably, pyrimidinethione, thiadiazolotriazine, and tetrazinethione derivatives demonstrated the highest insecticidal potency. []
Relevance: Sharing the 1,3-diphenyl-1H-pyrazole moiety with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, these compounds demonstrate the potential of this scaffold in developing insecticidal agents. The diverse range of heterocyclic systems attached to the core structure further emphasizes the versatility of 1,3-diphenyl-1H-pyrazole for exploring various biological activities. []
Compound Description: This series of quinazolin-4-one derivatives incorporates a 1,3-thiazole ring and a pyridine ring linked to the quinazolinone core. They were designed and synthesized as potential anticancer agents. Molecular docking studies targeting human colorectal adenocarcinoma (HT-29) cells indicated that compounds 5Dh8, 5DF6, 5Db2, and 5Di9 exhibited promising anticancer activity. []
Relevance: Although these compounds do not possess the exact pyrazole ring substitution as in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, they share the 1,3-thiazole moiety. This structural similarity highlights the significance of the 1,3-thiazole ring in medicinal chemistry and suggests that exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure could lead to compounds with diverse biological activities, including potential anticancer properties. []
Compound Description: This series of compounds features a 1,3-diphenyl-1H-pyrazole moiety linked to a thiazolidine-2,4-dione ring. These derivatives were synthesized using ionic liquid-mediated Claisen-Schmidt condensation. These compounds were evaluated for their anticancer activity against cervix (SiHa), breast (MDA-MB-231), and pancreatic carcinoma (PANC-1) cell lines. []
Relevance: While not possessing the 1H-pyrazol-4-amine substitution, these compounds share the 1,3-diphenyl-1H-pyrazole moiety with the target compound, 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine. This connection suggests that the 1,3-diphenyl-1H-pyrazole moiety might contribute to the anticancer activity observed in this series, and exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure could yield compounds with interesting anticancer properties. []
Compound Description: MPP features a thiazole ring directly attached to a pyrazolone ring. The compound and its Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized and characterized. Biological evaluation revealed that the complexes and MPP displayed good viability against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562), with viability in the range of 50.16-55.16% at a concentration of >100-110 µg/ml. Additionally, they exhibited antibacterial activity. []
Relevance: This compound shares the 1,3-thiazole and pyrazole ring system with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, highlighting the importance of this core structure in medicinal chemistry. The presence of various metal complexes further emphasizes the potential of modifying the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure by complexation with metal ions to potentially enhance its biological activities, including anticancer and antibacterial properties. []
Compound Description: This series of compounds contains a 1,3-thiazole ring linked to an acetamide group, which is further connected to a 1,3,4-oxadiazole ring through a sulfur atom. These compounds were synthesized and evaluated for their potential therapeutic activities against Alzheimer’s disease and diabetes. []
Relevance: Although lacking the pyrazole ring directly attached to the thiazole ring as in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, these compounds highlight the potential of bi-heterocyclic compounds containing a 1,3-thiazole ring for therapeutic applications. The presence of the 1,3-thiazole ring suggests that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core, incorporating different linkers and heterocyclic moieties, could lead to compounds with diverse biological activities, including potential applications for treating Alzheimer’s disease and diabetes. []
Compound Description: This series of compounds features a pyrimidine ring core with two 1H-pyrazol-4-yl groups and an amine group attached. These compounds demonstrated potent CDK2 inhibitory activity, particularly compound 15, which exhibited a Ki value of 0.005 µM. Moreover, they showed sub-micromolar antiproliferative activity against a panel of cancer cell lines. []
Relevance: While not containing the 1,3-thiazole ring, these compounds are relevant due to their potent CDK2 inhibitory and antiproliferative activities. They highlight the potential of pyrazole-containing heterocycles as valuable scaffolds for developing anticancer agents. This suggests that exploring modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure by incorporating pyrimidine or other heterocyclic rings could lead to compounds with potent anticancer properties. []
Compound Description: This group of compounds consists of propanamide derivatives with a 1,3-thiazole ring linked to an oxadiazole ring through a sulfur atom. These compounds displayed promising urease inhibitory activity and low cytotoxicity. []
Relevance: Despite not containing the pyrazole ring directly linked to the thiazole ring like 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, this series highlights the potential of bi-heterocyclic compounds containing a 1,3-thiazole ring for therapeutic applications. Their urease inhibitory activity and low cytotoxicity profiles suggest that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure, incorporating different linkers and heterocyclic moieties, could lead to compounds with diverse biological activities and favorable safety profiles. []
Compound Description: This compound features a thiazole ring connected to an isoindole-1,3-dione moiety. []
Relevance: This compound shares the 1,3-thiazole ring with 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, highlighting the potential for structural modifications around the core thiazole ring. []
Compound Description: These compounds consist of acetamide derivatives with a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring through a sulfur atom. They were designed and synthesized as potential therapeutic agents and were evaluated for their enzyme inhibition against cholinesterases and α-glucosidase. []
Relevance: Though lacking the pyrazole ring directly attached to the 1,3-thiazole ring as in 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, these compounds highlight the potential of bi-heterocyclic compounds containing a 1,3-thiazole ring as therapeutic agents. The presence of the 1,3-thiazole ring suggests that modifications around the 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine core structure, incorporating different linkers and heterocyclic moieties, could lead to compounds with diverse biological activities. []
Overview
1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that combines a thiazole ring with a pyrazole structure, making it of significant interest in medicinal chemistry. This compound is classified under the category of thiazole-pyrazole derivatives, which have been studied for their potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is C7H7N3S, indicating the presence of nitrogen and sulfur atoms within its structure.
Synthesis Analysis
Methods
The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine typically involves several key steps:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiourea and α-haloketones.
Formation of the Pyrazole Ring: This often involves condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Technical Details
The synthesis may utilize various catalysts and solvents to enhance yield and purity. Common conditions include heating under reflux in solvents like ethanol or dimethylformamide, often with the addition of bases such as sodium ethoxide or potassium carbonate to facilitate the reactions. The final product can be purified using recrystallization or chromatography techniques.
Molecular Structure Analysis
Structure
The molecular structure of 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine features a thiazole ring fused to a pyrazole moiety. The structural representation can be summarized as follows:
Thiazole Ring: A five-membered ring containing one sulfur and one nitrogen atom.
Pyrazole Ring: Another five-membered ring consisting of two adjacent nitrogen atoms.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine can undergo various chemical transformations:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other derivatives.
Substitution Reactions: Electrophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions may involve electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Mechanism of Action
The mechanism of action for 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine in biological systems often involves interaction with specific enzymes or receptors. For instance, studies have shown that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Data
In vitro studies suggest that this compound exhibits significant binding affinity to targets such as bacterial enzymes or cancer cell receptors, contributing to its potential therapeutic effects.
Physical and Chemical Properties Analysis
Physical Properties
1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine typically appears as a solid at room temperature. Its melting point and solubility vary depending on the solvent used for purification.
Chemical Properties
This compound is characterized by its stability under ambient conditions but may be sensitive to strong acids or bases. Its reactivity profile allows it to participate in various chemical reactions typical for thiazole and pyrazole derivatives.
Applications
The applications of 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine are diverse:
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial agent against various pathogens.
Anticancer Research: Studies indicate possible efficacy against certain cancer cell lines.
Material Science: Its unique structural properties make it suitable for developing new materials with specific electronic or optical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.